[1,1'-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6’-dione is an organic compound with the molecular formula C12H8O2 It is characterized by the presence of two cyclohexa-2,4-dien-1-ylidene rings connected through a central dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6’-dione typically involves the reaction of cyclohexa-2,4-dien-1-one derivatives under specific conditions. One common method is the Birch reduction, which uses an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol to reduce aromatic compounds to their corresponding cyclohexa-2,4-dien-1-one derivatives . These intermediates can then be further reacted to form the desired dione structure.
Industrial Production Methods
Industrial production methods for [1,1’-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6’-dione are less commonly documented, but they would likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione to its corresponding diol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyclohexa-2,4-dien-1-ylidene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction produces diols.
Wissenschaftliche Forschungsanwendungen
[1,1’-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6’-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [1,1’-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6’-dione involves its interaction with various molecular targets and pathways. The compound can undergo redox reactions, which may play a role in its biological activity. Additionally, its ability to form stable intermediates makes it useful in studying reaction mechanisms and developing new synthetic methodologies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexa-1,4-diene: An isomer of cyclohexa-2,4-diene, used as a prototype for studying related compounds.
1,2-Dicyclohexylethane: A related compound with similar structural features but different chemical properties.
4-(2,6,6-Trimethyl-1,3-cyclohexadien-1-yl)-2-butanone: Another related compound with applications in fragrance and flavor industries.
Uniqueness
[1,1’-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6’-dione is unique due to its dione structure, which imparts distinct chemical reactivity and potential for various applications. Its ability to undergo multiple types of chemical reactions and form stable intermediates makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
59869-78-2 |
---|---|
Molekularformel |
C12H8O2 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
6-(6-oxocyclohexa-2,4-dien-1-ylidene)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C12H8O2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H |
InChI-Schlüssel |
QUGJURBQVGYIJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CC=CC2=O)C(=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.